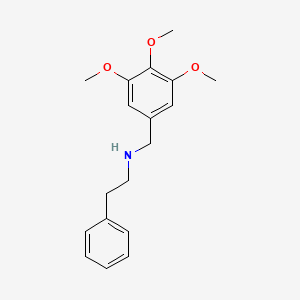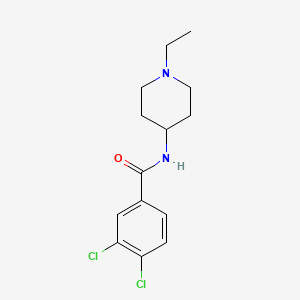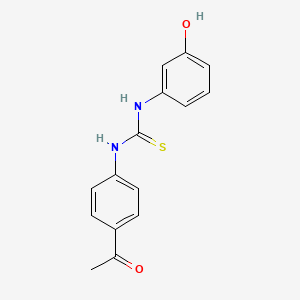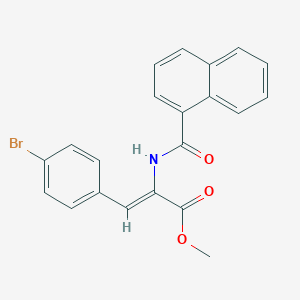
(2-phenylethyl)(3,4,5-trimethoxybenzyl)amine
Descripción general
Descripción
(2-phenylethyl)(3,4,5-trimethoxybenzyl)amine, also known as Mescaline-N-methyl-3,4,5-trimethoxyphenethylamine, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used for centuries by indigenous people in South America for spiritual and religious purposes. The compound was first synthesized in 1919 by the German chemist Ernst Späth.
Mecanismo De Acción
The mechanism of action of (2-phenylethyl)(3,4,5-trimethoxybenzyl)amine involves the activation of the serotonin 2A receptor in the brain. This leads to a cascade of events that result in the hallucinogenic effects of the drug. The exact mechanism by which the drug produces its effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of neural circuits involved in perception and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-phenylethyl)(3,4,5-trimethoxybenzyl)amine are complex and not fully understood. The drug produces a range of effects on the central nervous system, including altered perception, thought, and mood. It also produces changes in heart rate, blood pressure, and body temperature. The long-term effects of the drug on the brain and body are not well studied, but it is known to produce tolerance and dependence with repeated use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-phenylethyl)(3,4,5-trimethoxybenzyl)amine in lab experiments include its potent hallucinogenic effects and its ability to activate the serotonin 2A receptor. This makes it a useful tool for studying the role of this receptor in the brain and its potential therapeutic applications. However, the limitations of the drug include its potential for abuse and its lack of specificity for the serotonin 2A receptor. It also produces a range of physiological effects that can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (2-phenylethyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new drugs that target the serotonin 2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of the drug on the brain and body, including its potential for neurotoxicity and the development of tolerance and dependence. Finally, there is a need for more research on the safety and efficacy of the drug in humans, particularly in the context of its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(2-phenylethyl)(3,4,5-trimethoxybenzyl)amine has been used in scientific research for its hallucinogenic properties. It is a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound has been used to study the role of the serotonin 2A receptor in the brain and its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
2-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-11-15(12-17(21-2)18(16)22-3)13-19-10-9-14-7-5-4-6-8-14/h4-8,11-12,19H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZMVSDMMHOGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4,5-dimethyl-2-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4647000.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4647002.png)

![3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)butanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4647012.png)
![N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4647014.png)
![N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4647035.png)
![2-bromo-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B4647041.png)
![tert-butyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4647048.png)


![N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4647073.png)
![N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4647075.png)

